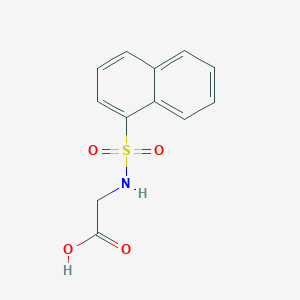

((1-NAPHTHYLSULFONYL)AMINO)ACETIC ACID

Description

The sulfonyl group (–SO₂–) imparts distinct electronic and steric properties, influencing solubility, acidity, and biological interactions. This compound is structurally analogous to other naphthalene-derived amino acids but differs in substituent type (e.g., sulfonyl vs. acetyl) and regiochemistry (α vs. β naphthyl positions). Its applications may include medicinal chemistry, enzyme inhibition, or as a building block for peptide modifications .

Properties

Molecular Formula |

C12H11NO4S |

|---|---|

Molecular Weight |

265.29 g/mol |

IUPAC Name |

2-(naphthalen-1-ylsulfonylamino)acetic acid |

InChI |

InChI=1S/C12H11NO4S/c14-12(15)8-13-18(16,17)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,13H,8H2,(H,14,15) |

InChI Key |

XRQQHZFWAKIKQH-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

To prevent side reactions at the carboxylic acid group, glycine is first protected as its methyl ester. After sulfonylation, the ester is hydrolyzed to yield the target compound.

Procedure

-

Esterification :

-

React glycine with methanol in the presence of thionyl chloride (SOCl₂) to form methyl glycinate hydrochloride.

-

-

Sulfonylation :

-

Dissolve methyl glycinate (1.0 equiv) in dichloromethane (DCM).

-

Add triethylamine (2.0 equiv) and 1-naphthalenesulfonyl chloride (1.05 equiv).

-

Stir for 3 hours at 25°C.

-

-

Deprotection :

-

Hydrolyze the ester with 1M NaOH at 60°C for 2 hours.

-

Acidify with HCl and isolate the product.

-

Yield : 80–85% [9,16].

Advantages

-

Higher yield due to reduced carboxylate interference.

-

Simplified purification steps.

Solid-Phase Synthesis for High-Throughput Applications

Reaction Overview

This method employs resin-bound glycine to streamline purification.

Procedure

-

Resin Loading :

-

Bind Fmoc-glycine to Wang resin using standard peptide synthesis protocols.

-

-

Sulfonylation :

-

Treat the resin with 1-naphthalenesulfonyl chloride (3.0 equiv) and diisopropylethylamine (DIPEA) in DCM.

-

-

Cleavage :

-

Release the product using trifluoroacetic acid (TFA)/water (95:5 v/v).

-

Comparison of Methods

| Method | Yield (%) | Purity (%) | Scalability | Complexity |

|---|---|---|---|---|

| Direct Sulfonylation | 65–75 | 90–95 | High | Low |

| Protected Glycine | 80–85 | 95–98 | Moderate | Moderate |

| Solid-Phase | 70–78 | 85–90 | Low | High |

Analytical Characterization

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

((1-NAPHTHYLSULFONYL)AMINO)ACETIC ACID undergoes various chemical reactions, including:

Oxidation: The naphthyl group can be oxidized under strong oxidative conditions.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.

Substitution: Nucleophiles like amines or thiols.

Major Products

Oxidation: Naphthoquinone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted glycine derivatives.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Drug Development : ((1-Naphthylsulfonyl)amino)acetic acid serves as a lead compound in the development of new drugs targeting metabolic disorders and infections. Its unique structure allows for modifications that can enhance therapeutic efficacy.

- Protease Inhibition : The compound has been investigated for its potential to inhibit proteases, which play critical roles in various biological processes. This inhibition can be useful in treating diseases where protease activity is dysregulated.

-

Biochemical Research

- Protein Interaction Studies : Research indicates that this compound can bind effectively to certain proteins, influencing their activity. This property is valuable for studying enzyme kinetics and thermodynamics.

- Non-Canonical Amino Acids : The compound's structure allows it to be utilized as a non-canonical amino acid in proteomics research, enabling novel insights into protein structure and function.

Interaction Studies

Studies focusing on the interaction of this compound with biological macromolecules highlight its binding affinity with various targets:

- Enzyme Interactions : The compound has shown potential in altering the activity of enzymes involved in metabolic pathways, which may lead to new therapeutic strategies.

- Binding Affinity : Interaction studies demonstrate that this compound exhibits significant binding affinity towards specific proteins, making it a valuable tool in drug discovery and development.

Mechanism of Action

The mechanism of action of ((1-NAPHTHYLSULFONYL)AMINO)ACETIC ACID involves its ability to act as a photoinitiator. Upon exposure to light, it generates reactive species that can initiate polymerization reactions. The molecular targets include:

Photoinitiation: The naphthyl group absorbs light and undergoes a photochemical reaction to produce radicals.

Polymerization: The generated radicals initiate the polymerization of monomers, leading to the formation of polymers.

Comparison with Similar Compounds

Structural and Physicochemical Properties

*Estimated based on sulfonyl group contribution. †Predicted based on functional groups. ‡Inferred from similar sulfonamides.

Key Observations:

- Electronic Effects : Sulfonyl groups (–SO₂–) are strongly electron-withdrawing, increasing the acidity of the adjacent NH proton compared to acetyl (–CO–) or ethoxy (–OCH₂CH₃) substituents .

- Hydrophobicity : The 1-naphthylsulfonyl derivative exhibits higher LogP (~2.6) than ethoxy or phenylethyl analogs, suggesting greater membrane permeability but reduced aqueous solubility .

Stability and Reactivity

- Sulfonamides : Resistant to hydrolysis under physiological conditions but degrade under strong acidic/basic conditions. The 1-naphthylsulfonyl group enhances UV stability .

- Acetyl Analogs : More prone to enzymatic cleavage (e.g., via esterases) compared to sulfonamides .

- Phenylethyl Derivatives : Chiral centers (e.g., in 78397-14-5) may influence metabolic stability and enantioselective interactions .

Q & A

Q. How should researchers address environmental safety when disposing of this compound?

- Follow EPA guidelines for sulfonamide disposal: Incinerate at >800°C with scrubbers to prevent SOx emissions. For liquid waste, neutralize with 1 M NaOH and adsorb onto activated carbon before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.